molecular formula C16H18O9 B161229 Undulatoside A CAS No. 58108-99-9

Undulatoside A

Cat. No. B161229
CAS RN: 58108-99-9
M. Wt: 354.31 g/mol
InChI Key: BYYDEEAJCDGLER-YMILTQATSA-N
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Description

Undulatoside A is a natural product derived from plant sources . It is found in organisms such as Camellia sinensis and Cnidium monnieri .


Synthesis Analysis

This compound has a molecular formula of C16H18O9 . It is characterized as 5-hydroxy-2-methyl-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one .


Molecular Structure Analysis

The molecular weight of this compound is 354.31 g/mol . The IUPAC name is 5-hydroxy-2-methyl-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one . The InChI is 1S/C16H18O9/c1-6-2-8(18)12-9(19)3-7(4-10(12)23-6)24-16-15(22)14(21)13(20)11(5-17)25-16/h2-4,11,13-17,19-22H,5H2,1H3/t11-,13-,14+,15-,16-/m1/s1 .


Physical And Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 354.31 g/mol . The compound has a hydrogen bond donor count of 5 and a hydrogen bond acceptor count of 9 .

Scientific Research Applications

Phytochemical Properties and Applications

  • Phytochemical Investigation

    Undulatoside A, a novel triterpene glycoside, was isolated from Anchusa undulata subsp. hybrida. Its structure, characterized as 3-O-(β-D-glucopyranosyl)-29-O-(β-D-glucopyranosyl)-2α,23-dihydroxyolean-12-en-28-oic acid, was deduced by spectral data. This discovery adds to the understanding of the chemical composition of Anchusa undulata and its potential applications in various fields including pharmaceuticals and natural product research (Omer Koz, C. Pizza, & S. Kırmızıgül, 2009).

  • Identification in Chinese Herbs

    this compound was also identified in the root of the Chinese herb Adina pilulifera. The complete assignments of 1H and 13 C NMR chemical shifts for this compound were obtained through 2D NMR, enhancing the understanding of its chemical nature and potential use in traditional Chinese medicine (Guo Yue, 2003).

Biological Activities and Potential Therapeutic Applications

  • Antimicrobial Activities

    The antimicrobial activities of Anchusa undulata subsp. hybrida, from which this compound was isolated, were investigated using the disc diffusion method. This suggests potential applications of this compound in antimicrobial treatments and its role in enhancing the plant's defensive mechanisms against pathogens (Omer Koz, C. Pizza, & S. Kırmızıgül, 2009).

  • Anti-Inflammatory Activities

    A study on Dryopteris fragrans, which includes this compound, revealed its potential anti-inflammatory properties. The compounds isolated exhibited inhibition on nitric oxide production in lipopolysaccharide-induced macrophages, indicating possible use in treating inflammation-related disorders (Bing Peng et al., 2016).

Safety and Hazards

Undulatoside A is classified as Aquatic Acute 1 and Aquatic Chronic 1 according to the GHS classification . The compound should be handled with care to avoid contact with eyes, skin, and clothing. Ingestion and inhalation should be avoided .

Biochemical Analysis

Biochemical Properties

Undulatoside A plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation . Additionally, it interacts with proteins involved in oxidative stress responses, enhancing the cell’s ability to combat oxidative damage . These interactions highlight the compound’s potential as a therapeutic agent in treating inflammatory and oxidative stress-related conditions.

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound modulates the activity of signaling pathways involved in cell proliferation and apoptosis, leading to reduced tumor cell growth and increased cancer cell death . Furthermore, it affects the expression of genes related to inflammation and oxidative stress, thereby modulating the cellular response to these conditions . These cellular effects underscore the compound’s potential in cancer therapy and inflammatory disease management.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, inhibiting or activating their function. For instance, this compound has been shown to inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing the production of pro-inflammatory mediators . Additionally, it can activate antioxidant enzymes, enhancing the cell’s ability to neutralize reactive oxygen species . These molecular interactions contribute to the compound’s anti-inflammatory and antioxidant properties.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound remains stable under specific storage conditions, retaining its biological activity over extended periods Long-term studies have indicated that prolonged exposure to this compound can lead to sustained anti-inflammatory and antioxidant effects, further supporting its therapeutic potential .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant therapeutic effects, such as reducing inflammation and oxidative stress . At higher doses, potential toxic or adverse effects have been observed, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic use to maximize benefits while minimizing risks.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to influence metabolic flux and metabolite levels, particularly in pathways related to inflammation and oxidative stress . For instance, this compound can modulate the activity of enzymes involved in the synthesis and degradation of pro-inflammatory mediators, thereby regulating the inflammatory response . These interactions underscore the compound’s role in maintaining cellular homeostasis.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation, affecting its biological activity . For example, this compound can bind to plasma proteins, facilitating its transport through the bloodstream to target tissues . Additionally, its interaction with cellular transporters ensures its efficient uptake and distribution within cells, enhancing its therapeutic potential.

Subcellular Localization

This compound exhibits specific subcellular localization, which is crucial for its activity and function. It is directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, this compound has been observed to localize in the mitochondria, where it exerts its antioxidant effects by enhancing the activity of mitochondrial antioxidant enzymes . This subcellular localization is essential for the compound’s ability to modulate cellular responses to oxidative stress.

properties

IUPAC Name

5-hydroxy-2-methyl-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O9/c1-6-2-8(18)12-9(19)3-7(4-10(12)23-6)24-16-15(22)14(21)13(20)11(5-17)25-16/h2-4,11,13-17,19-22H,5H2,1H3/t11-,13-,14+,15-,16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYYDEEAJCDGLER-YMILTQATSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C2=C(C=C(C=C2O1)OC3C(C(C(C(O3)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)C2=C(C=C(C=C2O1)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501346913
Record name Undulatoside A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501346913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

58108-99-9
Record name Undulatoside A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501346913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 58108-99-9
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the chemical structure of Undulatoside A?

A1: this compound is a chromone glycoside. Its structure consists of a 5-hydroxy-2-methylchromone (also known as 5-hydroxy-2-methyl-4H-chromen-4-one) core with a β-D-glucopyranosyl moiety attached at the 7-hydroxy position.

Q2: What is the molecular formula and molecular weight of this compound?

A2: The molecular formula of this compound is C16H18O9, and its molecular weight is 354.31 g/mol.

Q3: What spectroscopic data is available for the characterization of this compound?

A3: The structure of this compound has been elucidated using various spectroscopic techniques including 1D and 2D NMR (Nuclear Magnetic Resonance), HRMS (High-Resolution Mass Spectrometry), and IR (Infrared) spectroscopy [, , , ].

Q4: From what natural sources has this compound been isolated?

A4: this compound has been isolated from a variety of plant sources. These include:

  • Evolvulus linarioides (Convolvulaceae family) [, ]
  • Flos Helichrysum arenarium []
  • Juniperus sabina L. []
  • Hymenocallis littoralis (Amaryllidaceae family) []
  • Dryopteris fragrans []
  • Knoxia corymbosa (Rubiaceae family) []
  • Pimpinella pruatjan Molk. []
  • Adina pilulifera [, , ]
  • Anchusa undulata subsp. hybrida []
  • Pulicaria undulata []
  • Tecomella undulata [, ]

Q5: What biological activities have been reported for this compound?

A5: this compound has demonstrated various biological activities in research studies, including:

  • Tocolytic Activity: Studies using rat uteruses showed that this compound, as a component of Evolvulus linarioides extract, antagonized contractions induced by oxytocin and carbachol, suggesting a potential tocolytic effect [].
  • Anti-inflammatory Activity: In studies using lipopolysaccharide-induced RAW 264.7 macrophages, this compound exhibited inhibitory effects on nitric oxide production, indicating potential anti-inflammatory properties [].
  • Immunomodulatory Activity: Research suggests that this compound might possess immunomodulatory effects, although specific mechanisms and pathways require further investigation [].

Q6: What is the traditional medicinal use of plants containing this compound?

A6: Plants containing this compound have been traditionally used for various purposes:

  • Pimpinella pruatjan Molk: Used as an aphrodisiac and in the treatment of erectile dysfunction in traditional Javanese medicine [].
  • Adina pilulifera: Used in traditional Chinese medicine, although the specific applications related to this compound are not detailed in the provided abstracts [, , ].

Q7: Has this compound been investigated for its antioxidant activity?

A7: While this compound itself has not been extensively studied for its antioxidant potential in the provided research, other flavonoids isolated alongside it, such as those from Pulicaria undulata, have demonstrated superoxide anion scavenging activity []. This suggests that this compound, as a flavonoid glycoside, might also possess antioxidant properties. Further research is needed to confirm this.

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